(5Z)-5-(4-ethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
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Overview
Description
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, an ethylpiperazine moiety, and a thiazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzaldehyde with 4-ethylpiperazine in the presence of a base, followed by cyclization with a thioamide under controlled conditions. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares structural similarities with the ethoxyphenyl group.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Similar in terms of functional groups and industrial applications.
Uniqueness
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity
Properties
Molecular Formula |
C18H23N3O2S |
---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H23N3O2S/c1-3-20-9-11-21(12-10-20)18-19-17(22)16(24-18)13-14-5-7-15(8-6-14)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3/b16-13- |
InChI Key |
RRCRJOCSCKDJLN-SSZFMOIBSA-N |
Isomeric SMILES |
CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC)/S2 |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC)S2 |
Origin of Product |
United States |
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